Cas no 88-65-3 (2-Bromobenzoic acid)


The alias 2-bromobenzoic acid belongs to organic synthetic raw materials and intermediates, which are commonly used in the pharmaceutical industry
2-Bromobenzoic acid structure
2-Bromobenzoic acid structure
2-Bromobenzoic acid
88-65-3
C7H5BrO2
201.017401456833
MFCD00002402
34475
6940

2-Bromobenzoic acid Properties

Names and Identifiers

    • 2-Bromobenzoic acid
    • O-BROMOBENZOIC ACID
    • RARECHEM AL BO 0014
    • 2-bromo-benzoicaci
    • Benzoic acid, o-bromo-
    • benzoicacid,2-bromo-
    • bromobenzoicacid
    • o-bromo-benzoicaci
    • 2-Brom-benzoic acid
    • 2-Bromobenzene carboxylic acid
    • o-Bromobenzoic Acid 2-Bromobenzoic Acid
    • O-BROMOBENZOIC ACID CRYSTALLINE
    • 2-BROMO BENZOIC ACID FOR SYNTHESIS
    • EINECS2
    • 2-bromobenzoate
    • 2-Brombenzoesure
    • 2-Bromobenzoic aicd
    • 2-bromo-5-benzoic acid
    • 2-BROMOANISOLE
    • 2-Br-Ph-COOH
    • Brombenzoicacid
    • BROMO BENZOIC ACID, O-
    • ortho-bromobenzoic acid
    • Benzoic acid, 2-bromo-
    • Bromobenzoic acid
    • 2-Bromo-benzoic acid
    • Benzoic acid, bromo-
    • AZ789TZS4L
    • XRXMNWGCKISMOH-UHFFFAOYSA-N
    • o-bromobenzoicacid
    • 7WV
    • o-bromo benzoic acid
    • PubChem3739
    • 2-bromo benzoic acid
    • AM81263
    • CS-W018527
    • LS-36194
    • 25638-04-4
    • 2-Bromobenzoicacid
    • InChI=1/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10
    • B0552
    • BBL025932
    • Z57825381
    • EN300-18290
    • 2-Bromobenzoic acid, Vetec(TM) reagent grade, 97%
    • STR04298
    • NCGC00336486-01
    • EINECS 201-848-6
    • AKOS000119014
    • AB00223
    • AE-641/00396046
    • F3034-0106
    • FT-0600392
    • C7H5BrO2
    • PS-5299
    • NSC 6976
    • STK399786
    • DTXSID3038690
    • CHEMBL115950
    • 88-65-3
    • MFCD00002402
    • 2-brombenzoesyre
    • AB10300
    • Q21099239
    • W-100394
    • UNII-AZ789TZS4L
    • BRN 0971266
    • AI3-03699
    • SCHEMBL49806
    • 2-Bromobenzoic acid, 97%
    • NSC-6976
    • NSC6976
    • AC-3084
    • SY003796
    • AB01330856-02
    • 2-Bromobenzoic acid (ACI)
    • Benzoic acid, o-bromo- (8CI)
    • Benzoic acid, 2-(bromocarbonyl)-
    • NSC 176122
    • DB-020710
    • NS00039285
    • o-Bromobenzoic Acid; NSC 176122; NSC 6976
    • +Expand
    • MFCD00002402
    • XRXMNWGCKISMOH-UHFFFAOYSA-N
    • 1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
    • O=C(C1C(Br)=CC=CC=1)O
    • 0971266

Computed Properties

  • 199.94700
  • 1
  • 2
  • 1
  • 199.947
  • 10
  • 136
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 2.14730
  • 37.30000
  • 1.6080 (estimate)
  • Slightly soluble
  • 296.4 °C at 760 mmHg
  • 147-150 °C (lit.)
  • >1 mmHg ( 20 °C)
  • >100℃
  • 95% ethanol: soluble100mg/mL, clear, colorless to yellow
  • Colorless monoclinic prismatic crystals.
  • Soluble in ethanol, ether, acetone, chloroform and hot water, slightly soluble in cold water.
  • Sensitive to light
  • 2.84(at 25℃)
  • 280(CH3CN)(lit.)
  • 1.929(lit.)

2-Bromobenzoic acid Security Information

  • GHS07 GHS07
  • DG4448035
  • 3
  • 5.1
  • S26-S36-S24/25-S37/39
  • II; III
  • R36
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 22-36/37/38
  • Warning
  • Yes

2-Bromobenzoic acid Customs Data

  • 29163900
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Bromobenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033MS-5g
2-Bromobenzoic Acid
88-65-3 98%
5g
$5.00 2024-04-20
A2B Chem LLC
AB43876-5g
2-Bromobenzoic acid
88-65-3 98%
5g
$5.00 2024-04-19
abcr
AB114109-25 g
2-Bromobenzoic acid, 98%; .
88-65-3 98%
25 g
€80.40 2023-07-20
Alichem
A015037813-1kg
2-Bromobenzoic acid
88-65-3 98%
1kg
$168.00 2023-08-31
Ambeed
A239277-5g
2-Bromobenzoic acid
88-65-3 98%
5g
$6.0 2024-05-28
Apollo Scientific
OR4995-100g
2-Bromobenzoic acid
88-65-3 97%
100g
£10.00 2023-09-02
Crysdot LLC
CD41000194-100g
2-Bromobenzoic acid
88-65-3 98%
100g
$71 2024-07-18
Enamine
EN300-18290-0.05g
2-bromobenzoic acid
88-65-3 95%
0.05g
$19.0 2023-09-19
Fluorochem
003019-100g
2-Bromobenzoic acid
88-65-3 97%
100g
£16.00 2022-03-01
Life Chemicals
F3034-0106-0.25g
2-Bromobenzoic acid
88-65-3 95%+
0.25g
$18.0 2023-09-06

2-Bromobenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; Herter, Susanne; McKenna, Shane; Riley, Christopher; Leimkuhler, Silke; et al, Green Chemistry, 2014, 16(10), 4524-4529

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; Yue, Huaxin; Fu, Yang; Tian, Juan, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Betaine chloride Solvents: Water ;  4 h, 100 °C
Reference
An efficient and chemical oxidants-free protocol of synthesizing carboxylic acids from aldehydes catalyzed by the betaine-fatty acids ionic liquid derived from vegetable oil
Nordin, Nurhamizah; Ismail, Mohd Hafiz; Ramlee, Muhammad Zulhilmi; A. Jalil, Mohd Azlien; Yong, Fu-Siong Julius; et al, Catalysis Today, 2023, 424,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; Shang, Zhen-Peng; Zha, Gao-Feng; Chen, Xiao-Qing; Bukhari, Syed Nasir Abbas; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Light and oxygen-enabled sodium trifluoromethanesulfinate-mediated selective oxidation of C-H bonds
Zhu, Xianjin; Liu, Yong; Liu, Can; Yang, Haijun; Fu, Hua, Green Chemistry, 2020, 22(13), 4357-4363

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylphosphonium bromide Solvents: Chlorobenzene ,  Water ;  3.5 h, 80 °C
Reference
TBHP/n-Bu4PBr-Promoted Oxidative Cross-Dehydrogenative Coupling of Aryl Methanols: A Facile Synthesis of Symmetrical Carboxylic Anhydride Derivatives
Adib, Mehdi; Pashazadeh, Rahim, Synlett, 2018, 29(1), 136-140

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ferric chloride hexahydrate Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide ;  10 h, 80 °C
Reference
Iron-Catalyzed Oxidative Cleavage of Olefins and Alkynes to Carboxylic Acids with Aqueous tert-Butyl Hydroperoxide
Shaikh, Tanveer Mahamadali; Hong, Fung-E., Advanced Synthesis & Catalysis, 2011, 353(9), 1491-1496

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bromate ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  20 min, reflux
Reference
NaBrO3/NaHSO4.H2O as a versatile reagent system for the oxidation of benzylic alcohols and aldehydes
Shirini, Farhad; Ali Zolfigol, Mohammad; Torabi, Shayesteh, Synthetic Communications, 2006, 36(19), 2833-2840

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ;  9 h, rt
Reference
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; Li, Jun; Wang, Tao; Rudolph, Matthias; Hashmi, A. Stephen K., Green Chemistry, 2022, 24(15), 5835-5841

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium tert-butoxide Solvents: Water ;  rt; 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Efficient method for the oxidation of aldehydes and diols with tert-butyl hydroperoxide under transition metal-free conditions
Shaikh, Tanveer Mahammadali; Hong, Fung-E., Tetrahedron, 2013, 69(42), 8929-8935

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bisulfate ,  Tungstate ,  2996897-65-3 Solvents: Water ;  7 h, 110 °C
Reference
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42- Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework
You, Bingxin; Cheng, Zeliang; Tian, Yuyang; Wang, Shaolei; Wang, Baolin, Catalysts, 2023, 13(9),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; Koley, Suvajit; Singh, Maya Shankar, Tetrahedron Letters, 2017, 58(25), 2512-2516

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 min, 180 °C
Reference
DMSO/I2 mediated C-C bond cleavage of α-ketoaldehydes followed by C-O bond formation: a metal-free approach for one-pot esterification
Venkateswarlu, Vunnam; Aravinda Kumar, K. A.; Gupta, Sorav; Singh, Deepika; Vishwakarma, Ram A.; et al, Organic & Biomolecular Chemistry, 2015, 13(29), 7973-7978

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cupric chloride ,  1H-Imidazolium, 1-methyl-3-[3-[[2-(1-methyl-1H-imidazolium-3-yl)ethyl]amino]-3-o… Solvents: Water ;  25 °C; 48 min, 25 °C
Reference
A novel CuCl2/BIL catalyst for direct oxidation of alcohol to acid at ambient temperature
Karthikeyan, Parasuraman; Aswar, Sachin Arunrao; Muskawar, Prashant Narayan; Bhagat, Pundlik Rambhau; Kumar, S. Senthil, Catalysis Communications, 2012, 26, 189-193

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Reference
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  > 16 h, reflux
Reference
A transition metal free expedient approach for the C=C bond cleavage of arylidene Meldrum's acid and malononitrile derivatives
Suresh, Muthiah; Kumari, Anusueya; Singh, Raj Bahadur, Tetrahedron, 2019, 75(41),

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Cobalt diacetate ,  Hydrogen bromide Solvents: Acetic acid
Reference
Autoxidation reactions catalyzed by cobalt acetate bromide
Hay, Allan S.; Blanchard, Harry S., Canadian Journal of Chemistry, 1965, 43(5), 1306-17

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron oxide (Fe3O4) ,  Vanadyl Solvents: Water ;  14 h, rt
Reference
Catalytic C-H aerobic and oxidant-induced oxidation of alkylbenzenes (including toluene derivatives) over VO2+ immobilized on core-shell Fe3O4@SiO2 at room temperature in water
Mohammadpour, Pegah; Safaei, Elham, RSC Advances, 2020, 10(40), 23543-23553

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: 1,1′-Binaphthyl (Pt nanoparticle-bound) Solvents: Water ;  30 h, 80 °C
Reference
Selective oxidation of alkylarenes to aromatic acids/ketone in water by using reusable binaphthyl stabilized Pt nanoparticles (Pt-BNP) as catalyst
Saha, Rajib; Sekar, Govindasamy, Applied Catalysis, 2019, 250, 325-336

2-Bromobenzoic acid Raw materials

2-Bromobenzoic acid Preparation Products

2-Bromobenzoic acid Suppliers

SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-65-3)
ZHANG JING LI
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Nantong Reform Petro-chemical Co.,Ltd
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(CAS:88-65-3)
CAO HAI YAN
19952847550
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ZHENG ZHOU A ER FA HUA GONG Co., Ltd.
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(CAS:88-65-3)
LIU JING LI
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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TANG SI LEI
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Shanghai Acmec Biochemical Co.,Ltd
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:88-65-3)
A LA DING
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2-Bromobenzoic acid Related Literature

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